molecular formula C17H16ClFN2O3S B2809835 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 946344-21-4

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2809835
CAS No.: 946344-21-4
M. Wt: 382.83
InChI Key: IFJSWBGCWZPYKI-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClFN2O3S and its molecular weight is 382.83. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Toxicity Evaluation

Studies on compounds with similar structures to the one often aim to evaluate their pharmacological properties and potential toxicity. For example, research on thiophene analogues, similar in structure due to their aromatic characteristics and potential for pharmacological activity, has explored their carcinogenicity and biological activity, indicating the importance of understanding the biological effects of novel compounds before their application (Ashby et al., 1978).

Environmental Impact and Degradation

The environmental fate and degradation of pharmaceutical compounds, including acetaminophen (a commonly studied acetamide), have been extensively researched. Studies focus on their presence in water bodies, toxicological effects, and methods for removal from the environment, highlighting the importance of environmental considerations in the application of chemical compounds (Qutob et al., 2022).

Advanced Synthesis Techniques

Research into the synthesis of complex organic compounds, including those with specific functional groups like fluorophenyl and chlorophenyl, provides insights into the methodologies that might be applied to synthesize the compound . These studies contribute to the development of more efficient, scalable, and environmentally friendly synthetic routes (Qiu et al., 2009).

Novel Mechanisms of Action in Drug Development

The exploration of novel mechanisms of action, as seen in the pharmacological evaluation of new compounds, is critical in drug development. For instance, understanding how specific derivatives induce their effects, such as through the modulation of receptor activity or enzymatic pathways, can guide the application of new compounds in therapeutic settings (Ohashi & Kohno, 2020).

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c18-15-7-6-14(11-16(15)21-8-1-9-25(21,23)24)20-17(22)10-12-2-4-13(19)5-3-12/h2-7,11H,1,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJSWBGCWZPYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.